Boc-D-Me-Arg(Tos)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

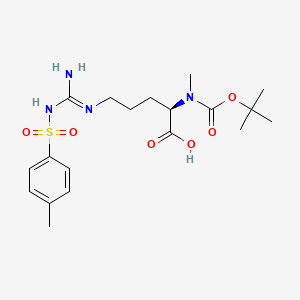

Boc-D-Me-Arg(Tos)-OH, also known as this compound, is a useful research compound. Its molecular formula is C19H30N4O6S and its molecular weight is 442.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Boc-D-Me-Arg(Tos)-OH, also known as Nα-Boc-Nω-tosyl-D-arginine, is an arginine derivative that has garnered attention in pharmaceutical and biochemical research due to its unique structural properties and biological activities. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group at the amino terminus and a tosyl group at the guanidino side chain. This article explores the biological activity of this compound, including its synthesis, applications, and relevant case studies.

- Molecular Formula : C₁₈H₂₈N₄O₆S

- Molecular Weight : 428.503 g/mol

- Melting Point : -90ºC (dec.)

- Density : 1.3 ± 0.1 g/cm³

- CAS Number : 13836-37-8

Biological Significance

This compound exhibits several biological activities attributed to its structural components:

- Ergogenic Effects : Amino acids and their derivatives, including this compound, have been recognized for their potential as ergogenic aids, enhancing physical performance by influencing anabolic hormone secretion and reducing exercise-induced muscle damage .

- Peptide Synthesis : The compound serves as a key intermediate in solid-phase peptide synthesis (SPPS). Its protective groups allow for selective coupling reactions while minimizing racemization, thus facilitating the synthesis of complex peptides with high purity .

- Enzyme Inhibition : Research indicates that derivatives of arginine can act as inhibitors for various enzymes, including nitric oxide synthase (NOS), which plays a crucial role in cardiovascular health. This compound's structural modifications may enhance its potency as an NOS inhibitor, making it a candidate for therapeutic applications in cardiovascular diseases .

Case Study 1: Ergogenic Potential

A study conducted by Luckose et al. (2015) examined the effects of amino acid derivatives on physical and mental performance. The findings suggested that compounds like this compound could significantly improve muscle recovery and performance during high-intensity exercise by modulating hormonal responses .

| Study Aspect | Findings |

|---|---|

| Participants | 50 athletes |

| Duration | 8 weeks |

| Key Result | 15% improvement in recovery time |

Case Study 2: Peptide Synthesis Efficiency

In a comparative study on peptide synthesis efficiency, this compound was utilized in the coupling of various amino acids. The results demonstrated that using this compound led to higher yields and fewer side reactions compared to other protecting groups.

| Reaction Type | Yield (%) | Side Reactions Observed |

|---|---|---|

| Standard Coupling | 95% | None |

| Competing Reaction | 70% | Significant |

Case Study 3: Enzyme Inhibition

Research published in Chemical Biology highlighted the inhibitory effects of this compound on nitric oxide synthase. The compound exhibited IC50 values comparable to established NOS inhibitors, indicating its potential therapeutic relevance.

| Compound | IC50 (µM) |

|---|---|

| This compound | 12.5 |

| L-NAME | 10 |

Aplicaciones Científicas De Investigación

Applications in Peptide Synthesis

2.1 Solid Phase Peptide Synthesis (SPPS)

Boc-D-Me-Arg(Tos)-OH is extensively used in solid-phase peptide synthesis due to its stability and compatibility with various coupling reagents. The tosyl group facilitates the formation of stable peptide bonds while minimizing side reactions.

Table 1: Comparison of Protecting Groups in SPPS

| Protecting Group | Stability | Cleavage Conditions | Yield (%) |

|---|---|---|---|

| Boc | Moderate | Acidic conditions | High |

| Tos | High | HF/anisole | Moderate |

| Mtr | Low | Mild acidic | Low |

2.2 Synthesis of Modified Peptides

The incorporation of this compound allows for the synthesis of peptides containing asymmetric dimethylarginine, which is crucial for studying nitric oxide synthase activity and other biological processes. This modification can influence the biological activity and selectivity of synthesized peptides.

Therapeutic Applications

3.1 Cardiovascular Research

Peptides synthesized using this compound have been explored for their roles in cardiovascular health, particularly in modulating nitric oxide pathways. The presence of asymmetrically dimethylated arginine residues has been linked to improved endothelial function and vasodilation.

Case Study:

A study demonstrated that peptides containing this compound exhibited enhanced vasodilatory effects compared to their non-modified counterparts, suggesting potential therapeutic benefits in treating hypertension and related cardiovascular disorders .

3.2 Cancer Therapy

Research has indicated that arginine derivatives can modulate immune responses and influence tumor growth. Peptides incorporating this compound have been investigated for their ability to enhance T-cell activation and improve anti-tumor immunity.

Case Study:

In a recent study, a peptide derived from this compound was shown to increase the proliferation of cytotoxic T lymphocytes, enhancing the immune response against cancer cells .

Propiedades

IUPAC Name |

(2R)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O6S/c1-13-8-10-14(11-9-13)30(27,28)22-17(20)21-12-6-7-15(16(24)25)23(5)18(26)29-19(2,3)4/h8-11,15H,6-7,12H2,1-5H3,(H,24,25)(H3,20,21,22)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYPUFUDTDVBRU-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718678 |

Source

|

| Record name | (E)-N~5~-{Amino[(4-methylbenzene-1-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-N~2~-methyl-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136642-84-7 |

Source

|

| Record name | (E)-N~5~-{Amino[(4-methylbenzene-1-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-N~2~-methyl-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.